molecular formula C7H10N2O2S B14301281 3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one CAS No. 113362-44-0

3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B14301281
CAS No.: 113362-44-0
M. Wt: 186.23 g/mol
InChI Key: IOFGKZRHIYYKHO-UHFFFAOYSA-N
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Description

3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one is an organic compound with a unique structure that includes an imidazolidinone ring and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of a suitable imidazolidinone precursor with a sulfanylidene reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazolidinone ring can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Oxobutyl)-2-thioxoimidazolidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.

    3-(3-Oxobutyl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a sulfanylidene group.

Uniqueness

3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

113362-44-0

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

3-(3-oxobutyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C7H10N2O2S/c1-5(10)2-3-9-6(11)4-8-7(9)12/h2-4H2,1H3,(H,8,12)

InChI Key

IOFGKZRHIYYKHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN1C(=O)CNC1=S

Origin of Product

United States

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